molecular formula C12H11ClO4 B1675148 LOSIGAMONE CAS No. 112856-44-7

LOSIGAMONE

Cat. No.: B1675148
CAS No.: 112856-44-7
M. Wt: 254.66 g/mol
InChI Key: ICDNYWJQGWNLFP-VXGBXAGGSA-N
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Description

Losigamone is an investigational drug primarily studied for its potential use in the treatment of epilepsy. It has been explored as an add-on therapy for partial seizures. The compound is known for its unique anticonvulsant activity profile and excellent tolerability .

Preparation Methods

The synthesis of losigamone involves several steps, starting with the preparation of the key intermediate, (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one. The synthetic route typically includes the following steps:

    Formation of the furanone ring: This involves the reaction of a suitable precursor with a chlorophenyl compound under controlled conditions.

    Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through a reaction with formaldehyde or a similar reagent.

Chemical Reactions Analysis

Losigamone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: Substitution reactions, particularly involving the chlorophenyl group, can lead to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Comparison with Similar Compounds

Losigamone is unique compared to other anticonvulsants due to its distinct chemical structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its specific interaction with GABA receptors and its distinct pharmacological profile, making it a valuable compound for further research and potential therapeutic use .

Properties

CAS No.

112856-44-7

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1

InChI Key

ICDNYWJQGWNLFP-VXGBXAGGSA-N

Isomeric SMILES

COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O

SMILES

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

Canonical SMILES

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone
5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone
A 033
A-033
A033
ADD137022
AO-33
losigame
losigamone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LOSIGAMONE

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